1-[2-(trifluoromethoxy)phenyl]-1H-pyrrole
Description
BenchChem offers high-quality 1-[2-(trifluoromethoxy)phenyl]-1H-pyrrole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-(trifluoromethoxy)phenyl]-1H-pyrrole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-[2-(trifluoromethoxy)phenyl]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO/c12-11(13,14)16-10-6-2-1-5-9(10)15-7-3-4-8-15/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBIDJMDDPVPJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Enigmatic Core: A Technical Guide to the Theoretical Mechanisms of Action of 1-[2-(trifluoromethoxy)phenyl]-1H-pyrrole
Abstract
This technical guide delves into the theoretical mechanisms of action of the novel compound, 1-[2-(trifluoromethoxy)phenyl]-1H-pyrrole. While direct empirical data on this specific molecule is nascent, this paper synthesizes existing research on structurally analogous phenyl-pyrrole derivatives to construct a robust framework of plausible biological activities. We will explore potential interactions with key neurological and inflammatory pathways, including dopamine and serotonin receptor modulation, and cyclooxygenase (COX) enzyme inhibition. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive theoretical foundation and actionable experimental protocols to elucidate the compound's true pharmacological profile.
Introduction: Deconstructing the Molecular Architecture
The compound 1-[2-(trifluoromethoxy)phenyl]-1H-pyrrole is a fascinating amalgamation of two key chemical moieties: a pyrrole heterocyclic ring and a phenyl group substituted with a trifluoromethoxy (-OCF3) group. The pyrrole nucleus is a ubiquitous scaffold in a vast array of biologically active natural products and synthetic drugs, recognized for its diverse pharmacological applications.[1] The trifluoromethoxy group, a bioisostere of a methoxy group, is increasingly utilized in medicinal chemistry to enhance crucial pharmacokinetic and pharmacodynamic properties. Its high lipophilicity can improve membrane permeability, while its strong electron-withdrawing nature and metabolic stability can lead to enhanced binding affinity and a more favorable drug metabolism profile.[2]
Given the pharmacological pedigree of its constituent parts, 1-[2-(trifluoromethoxy)phenyl]-1H-pyrrole stands as a compound of significant interest. This guide will, therefore, explore its most probable mechanisms of action based on the established activities of related phenyl-pyrrole derivatives.
Hypothesized Mechanisms of Action: A Multi-pronged Pharmacological Profile
Based on extensive literature review of analogous compounds, we propose three primary, and potentially interconnected, mechanisms of action for 1-[2-(trifluoromethoxy)phenyl]-1H-pyrrole.
Neuroleptic and Antipsychotic Potential via Dopamine Receptor Modulation
A substantial body of evidence suggests that phenyl-pyrrole derivatives exhibit affinity for dopamine D2-like receptors (D2, D3, and D4).[3][4] This interaction is a cornerstone of the mechanism of action for many antipsychotic drugs. It is therefore plausible that 1-[2-(trifluoromethoxy)phenyl]-1H-pyrrole functions as a dopamine receptor antagonist. The precise selectivity for D2, D3, or D4 subtypes would determine its specific therapeutic potential and side-effect profile. Antagonism at D2 receptors is the classic mechanism for alleviating the positive symptoms of psychosis, while D3 and D4 receptor modulation is being explored for potential efficacy against negative and cognitive symptoms with a lower propensity for extrapyramidal side effects.
Table 1: Dopamine Receptor Binding Affinities of Representative Phenyl-Pyrrole Analogs
| Compound/Analog | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) | Reference |
| 5-p-substituted phenyl-pyrrole-3-carboxamide | Low µM | - | - | [3] |
| 1-Phenyl-3-(aminomethyl)pyrrole derivative | - | - | High affinity | [4] |
Serotonergic System Modulation: A Potential 5-HT2A Antagonist
The serotonin 5-HT2A receptor is another critical target for atypical antipsychotics and is also implicated in other physiological processes, including platelet aggregation.[5][6] Several studies have identified phenyl-pyrrole and structurally similar compounds as potent 5-HT2A receptor antagonists.[5][7] Antagonism of 5-HT2A receptors, particularly in conjunction with D2 receptor blockade, is a hallmark of atypical antipsychotic activity, believed to contribute to a more favorable side-effect profile. Furthermore, 5-HT2A antagonism on platelets can inhibit their aggregation, suggesting a potential secondary therapeutic application in thrombosis.[5] The substitution pattern on the phenyl ring is known to influence the affinity for the 5-HT2A receptor.
Anti-inflammatory and Neuroprotective Pathways: The Role of COX Inhibition and Antioxidant Activity
A compelling line of inquiry points towards the anti-inflammatory and neuroprotective potential of phenyl-pyrrole derivatives. This is primarily attributed to two interconnected mechanisms: direct inhibition of cyclooxygenase (COX) enzymes and broader antioxidant effects.
Several pyrrole-containing compounds are known non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting COX-1 and COX-2 enzymes.[8][9] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[10] Notably, a study on 2-(4-chlorophenyl)-5-methyl-1-(4-(trifluoromethoxy)phenyl)-1H-pyrrole, a close analog of the topic compound, demonstrated that it likely exerts its neuroprotective effects by suppressing the COX-2/PGE2 pathway.[1][11] This suggests a strong possibility that 1-[2-(trifluoromethoxy)phenyl]-1H-pyrrole could act as a COX inhibitor, with a potential selectivity for COX-2, which is often associated with a more favorable gastrointestinal safety profile compared to non-selective COX inhibitors.[10]
Hypothesized COX-2 Inhibition Pathway
Caption: Proposed inhibitory action on the COX-2 pathway.
Beyond direct enzyme inhibition, pyrrole derivatives have demonstrated significant neuroprotective and antioxidant properties in various in vitro models.[12][13][14] The proposed mechanisms include the scavenging of reactive oxygen species (ROS) and the preservation of endogenous antioxidants like glutathione.[12][13] Neuroinflammation and oxidative stress are key pathological features of neurodegenerative diseases, and compounds that can mitigate these processes are of high therapeutic interest.[1] The trifluoromethoxy group may further enhance these properties by increasing the compound's ability to penetrate the blood-brain barrier.
Experimental Protocols for Mechanistic Elucidation
To empirically validate these theoretical mechanisms, a systematic and multi-faceted experimental approach is required. The following protocols provide a foundational framework for this investigation.
Receptor Binding Assays
Objective: To determine the binding affinity of 1-[2-(trifluoromethoxy)phenyl]-1H-pyrrole for dopamine (D2, D3, D4) and serotonin (5-HT2A) receptors.
Methodology: Radioligand Competition Binding Assay
-
Membrane Preparation: Obtain commercially available cell membranes expressing the human recombinant receptors of interest (D2, D3, D4, 5-HT2A).
-
Assay Buffer: Prepare an appropriate binding buffer for each receptor subtype (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Radioligand Selection:
-
D2/D3: [³H]-Spiperone or [³H]-Raclopride
-
D4: [³H]-Nemonapride
-
5-HT2A: [³H]-Ketanserin
-
-
Competition Assay:
-
In a 96-well plate, combine the cell membranes, the selected radioligand at a concentration near its Kd, and a range of concentrations of the test compound (1-[2-(trifluoromethoxy)phenyl]-1H-pyrrole).
-
Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled antagonist (e.g., haloperidol for dopamine receptors, ketanserin for 5-HT2A).
-
-
Detection:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow for Receptor Binding Assay
Caption: Workflow for radioligand competition binding assays.
Enzyme Inhibition Assays
Objective: To assess the inhibitory activity of 1-[2-(trifluoromethoxy)phenyl]-1H-pyrrole against COX-1 and COX-2 enzymes.
Methodology: Fluorometric COX Inhibitor Screening Assay
-
Enzyme and Substrate Preparation: Use commercially available purified ovine COX-1 and human recombinant COX-2 enzymes. Prepare a solution of arachidonic acid as the substrate.
-
Assay Kit: Utilize a commercial fluorometric COX inhibitor screening kit. These kits typically provide the necessary buffers, a fluorescent probe, and a heme cofactor.
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, heme, the respective COX enzyme (COX-1 or COX-2), and the test compound at various concentrations.
-
Incubate for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid and the fluorescent probe. The probe will fluoresce upon oxidation by the peroxidase activity of COX.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Determine the rate of the enzymatic reaction for each concentration of the test compound.
-
Calculate the percentage of inhibition relative to a vehicle control.
-
Determine the IC50 value for both COX-1 and COX-2.
-
Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).
-
Cell-Based Assays for Neuroprotection
Objective: To evaluate the ability of 1-[2-(trifluoromethoxy)phenyl]-1H-pyrrole to protect neuronal cells from oxidative stress-induced cell death.
Methodology: Neurotoxicity and Neuroprotection in PC12 Cells
-
Cell Culture: Culture PC12 cells in appropriate media and conditions.
-
Pre-treatment: Treat the cells with varying concentrations of 1-[2-(trifluoromethoxy)phenyl]-1H-pyrrole for a specified duration (e.g., 24 hours).
-
Induction of Neurotoxicity: Expose the pre-treated cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) to induce oxidative stress and apoptosis.
-
Assessment of Cell Viability:
-
MTT Assay: Measure the metabolic activity of the cells, which is an indicator of cell viability.
-
LDH Assay: Measure the release of lactate dehydrogenase into the culture medium, an indicator of cell membrane damage and cytotoxicity.
-
-
Measurement of Oxidative Stress:
-
ROS Assay: Use a fluorescent probe like DCFDA to quantify the intracellular levels of reactive oxygen species.
-
Lipid Peroxidation Assay: Measure the levels of malondialdehyde (MDA), a byproduct of lipid peroxidation.
-
-
Apoptosis Assays:
-
Hoechst Staining: Visualize nuclear morphology to identify apoptotic nuclei (condensed and fragmented).
-
Annexin V/PI Staining: Use flow cytometry to differentiate between viable, apoptotic, and necrotic cells.
-
-
Western Blotting and ELISA:
-
Analyze the protein expression levels of key markers in the inflammatory and apoptotic pathways, such as COX-2, Bcl-2, Bax, and cleaved caspase-3, using Western blotting.
-
Quantify the levels of secreted PGE2 in the culture medium using an ELISA kit.
-
Conclusion and Future Directions
The structural features of 1-[2-(trifluoromethoxy)phenyl]-1H-pyrrole strongly suggest a multifaceted pharmacological profile with significant potential in the realms of neuroscience and anti-inflammatory therapeutics. The theoretical mechanisms outlined in this guide – dopamine and serotonin receptor antagonism, COX inhibition, and antioxidant activity – provide a solid foundation for future empirical investigation. The proposed experimental protocols offer a clear roadmap for researchers to systematically elucidate the compound's mechanism of action, binding affinities, and cellular effects. Subsequent in vivo studies will be crucial to validate these findings and to assess the compound's overall therapeutic potential and safety profile. The exploration of this and similar molecules could pave the way for the development of novel therapeutics with improved efficacy and safety for a range of debilitating disorders.
References
-
Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors. MDPI. [Link]
-
Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. PMC. [Link]
-
Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors. PubMed. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]
-
Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. PMC. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Scilit. [Link]
-
Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Gene and Cell. [Link]
-
Pyrrole-2-carbaldehydes with neuroprotective activities from Moringa oleifera seeds. PubMed. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]
-
Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Publishing. [Link]
-
Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. PMC. [Link]
-
Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives. PMC. [Link]
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. MDPI. [Link]
-
Synthesis and dopamine D2-like receptor binding affinity of substituted 5-phenyl-pyrrole-3-carboxamides. PubMed. [Link]
-
Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. ACS Publications. [Link]
-
Binding affinity of dopamine agonists for dopaminergic and nondopaminergic receptors. ResearchGate. [Link]
-
1-Phenyl-3-(aminomethyl)pyrroles as Potential Antipsychotic Agents. Synthesis and Dopamine Receptor Binding. ACS Publications. [Link]
-
Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents. PMC. [Link]
-
Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. MDPI. [Link]
-
Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents. ResearchGate. [Link]
-
COX Inhibitors - Part One. LITFL. [Link]
-
“Selective” serotonin 5-HT2A receptor antagonists. PMC. [Link]
-
Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. [Link]
-
Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents. PubMed. [Link]
-
Partial lysergamide. Wikipedia. [Link]
Sources
- 1. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and dopamine D2-like receptor binding affinity of substituted 5-phenyl-pyrrole-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. partone.litfl.com [partone.litfl.com]
- 11. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells [sid.ir]
- 12. Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors [mdpi.com]
- 13. Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyrrole-2-carbaldehydes with neuroprotective activities from Moringa oleifera seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Synthesis of 1-[2-(trifluoromethoxy)phenyl]-1H-pyrrole via Paal-Knorr Reaction
Introduction: The Strategic Importance of Fluorinated Pyrroles
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its functionalization allows for the fine-tuning of pharmacological activity. In modern drug design, the incorporation of fluorine-containing substituents is a cornerstone strategy for enhancing a molecule's therapeutic profile.[3][4]
The trifluoromethoxy (-OCF3) group, in particular, is of significant interest. It is a powerful modulator of physicochemical properties, acting as a "super-halogen" due to its high electronegativity and steric demand.[5][6] Introducing an -OCF3 group can profoundly and beneficially impact a drug candidate's:
-
Lipophilicity: The -OCF3 group significantly increases lipophilicity, which can improve a molecule's ability to cross biological membranes, enhancing absorption and distribution.[7]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to metabolic degradation by oxidative enzymes. This can increase the drug's half-life and bioavailability.[5][7]
-
Binding Affinity: The unique electronic properties of the -OCF3 group can alter the electron distribution of the parent molecule, potentially leading to stronger and more selective interactions with biological targets.[3]
This application note details a reliable and straightforward synthesis of 1-[2-(trifluoromethoxy)phenyl]-1H-pyrrole, a valuable building block for creating novel therapeutic agents, via the Paal-Knorr reaction.
Reaction Overview and Mechanism
The Paal-Knorr synthesis is a classic and highly effective method for preparing substituted pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds.[1] The pyrrole synthesis variant involves the condensation of a 1,4-dicarbonyl with a primary amine under mildly acidic conditions.[8][9]
In this protocol, we utilize 2,5-dimethoxytetrahydrofuran as a stable and commercially available surrogate for the volatile and polymerization-prone succinaldehyde.[10][11] Under the acidic reaction conditions, the cyclic acetal is hydrolyzed in situ to generate the required 1,4-dicarbonyl intermediate.[12][13]
Overall Reaction:
Mechanistic Pathway
The reaction proceeds through a well-elucidated mechanism. While an alternative "enamine cyclization" pathway is possible, experimental and computational studies strongly favor the "hemiaminal cyclization" route as the predominant pathway.[2][14][15]
-
In Situ Aldehyde Generation: The acid catalyst protonates a methoxy group on 2,5-dimethoxytetrahydrofuran, facilitating its elimination as methanol. This process repeats, yielding the reactive succinaldehyde intermediate.[12]
-
Hemiaminal Formation: The nitrogen atom of 2-(trifluoromethoxy)aniline performs a nucleophilic attack on one of the carbonyl carbons of succinaldehyde, forming a hemiaminal intermediate.
-
Cyclization (Rate-Determining Step): The nitrogen atom of the hemiaminal then attacks the second carbonyl group intramolecularly. This ring-closing step is the rate-determining step of the synthesis.[2][9]
-
Dehydration and Aromatization: The resulting cyclic intermediate undergoes two successive dehydration steps (loss of two water molecules) to yield the stable, aromatic 1-[2-(trifluoromethoxy)phenyl]-1H-pyrrole.
The diagram below illustrates this favored mechanistic pathway.
Caption: Paal-Knorr reaction mechanism for pyrrole synthesis.
Experimental Protocol
This protocol provides a robust method for the synthesis and purification of the target compound on a laboratory scale.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Properties |
| 2-(trifluoromethoxy)aniline | C₇H₆F₃NO | 177.13 | 1.77 g | 10.0 | Liquid, d=1.38 g/mL |
| 2,5-Dimethoxytetrahydrofuran | C₆H₁₂O₃ | 132.16 | 1.45 g (1.4 mL) | 11.0 | Liquid, d=1.03 g/mL |
| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | 20 mL | - | Solvent/Catalyst |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~150 mL | - | Extraction Solvent |
| Saturated NaHCO₃ (aq) | - | - | ~100 mL | - | Neutralizing Wash |
| Brine (Saturated NaCl) | - | - | ~50 mL | - | Aqueous Wash |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~5 g | - | Drying Agent |
| Silica Gel | SiO₂ | - | ~50 g | - | Stationary Phase |
| Hexanes/Ethyl Acetate | - | - | ~200 mL | - | Eluent |
Equipment
-
100 mL Round-bottom flask
-
Water-cooled reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel) and developing chamber
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(trifluoromethoxy)aniline (1.77 g, 10.0 mmol) and glacial acetic acid (20 mL).
-
Reagent Addition: Stir the solution at room temperature and add 2,5-dimethoxytetrahydrofuran (1.4 mL, 11.0 mmol, 1.1 equivalents) dropwise.
-
Heating: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 110-120 °C) using a heating mantle.
-
Reaction Monitoring: Allow the reaction to proceed at reflux for 4-6 hours. Monitor the consumption of the starting aniline using Thin Layer Chromatography (TLC) with a 9:1 Hexanes:Ethyl Acetate eluent system.
-
Work-up - Cooling and Quenching: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Carefully pour the dark reaction mixture into a beaker containing 100 mL of cold water.
-
Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel. Extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (2 x 50 mL) to neutralize the acetic acid, followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a dark oil.
-
Purification: Purify the crude oil via flash column chromatography on silica gel. Elute with a gradient of hexanes to 95:5 hexanes/ethyl acetate to afford the pure product.
Data, Results, and Workflow
Expected Results
-
Product: 1-[2-(trifluoromethoxy)phenyl]-1H-pyrrole
-
Appearance: A colorless to pale yellow oil.
-
Yield: Typical yields for this reaction range from 70-85%.
Characterization Data (Hypothetical)
The successful synthesis of the target compound can be confirmed using standard spectroscopic techniques.[16][17] The following data are representative of the expected product structure.
| Technique | Expected Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.55-7.45 (m, 4H, Ar-H), 7.20 (t, J = 2.2 Hz, 2H, Pyrrole H-2,5), 6.35 (t, J = 2.2 Hz, 2H, Pyrrole H-3,4). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 147.5 (q, JCF = 2.0 Hz, C-OCF₃), 131.0, 130.5, 128.0, 127.5, 122.0 (Ar-C), 121.0 (q, JCF = 258 Hz, -OCF₃), 119.5 (Pyrrole C-2,5), 110.0 (Pyrrole C-3,4). |
| FT-IR (thin film, cm⁻¹) | 3145 (Aromatic C-H), 1590, 1495 (C=C stretch), 1260 (C-O stretch), 1170 (C-F stretch). |
| MS (EI) | m/z (%): 227 (M⁺, 100), 158 (M⁺ - CF₃, 40), 130 (M⁺ - OCF₃, 25). |
Experimental Workflow Diagram
The entire process, from setting up the reaction to obtaining the final, characterized product, is summarized in the following workflow.
Caption: Overall experimental workflow.
Conclusion
The Paal-Knorr reaction provides a highly efficient and direct route for the synthesis of N-aryl pyrroles. The protocol described herein for 1-[2-(trifluoromethoxy)phenyl]-1H-pyrrole is robust, high-yielding, and utilizes readily available starting materials. The resulting product is a valuable intermediate for drug discovery programs, leveraging the beneficial properties of the trifluoromethoxy group to create next-generation therapeutic candidates.
References
- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
- A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis. (2025).
- Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.
-
PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
PMC. (n.d.). An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. Retrieved from [Link]
-
PMC. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. Retrieved from [Link]
-
PMC. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]
-
Hovione. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
Reddit. (2014). Succinaldehyde from 2,5-dimethoxytetrahydrofuran. Retrieved from [Link]
-
ResearchGate. (n.d.). Iron‐catalyzed reactions of 2,5‐dimethoxytetrahydrofuran and.... Retrieved from [Link]
-
ACS Publications. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Pyrrole-Spectral Data-191015. Retrieved from [Link]
-
Scribd. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Paal–Knorr synthesis of 1,2-diarylpyrroles 3 from diketone 1 and.... Retrieved from [Link]
-
Scribd. (n.d.). Paal-Knorr Reaction in The Synthesis of Heterocyclic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Microwave‐Assisted Paal–Knorr Reaction – Three‐Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. Retrieved from [Link]
- Google Patents. (n.d.). DE3544046A1 - METHOD FOR PRODUCING 2,5-DIMETHOXY- AND 2,5-DIETHOXYTETRAHYDROFURAN.
-
ResearchGate. (n.d.). ¹H NMR spectra of 1H‐pyrrole (1) in different solvents. Retrieved from [Link]
-
ACG Publications. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Retrieved from [Link]
-
NIH. (n.d.). 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione. Retrieved from [Link]
Sources
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. rgmcet.edu.in [rgmcet.edu.in]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 5. mdpi.com [mdpi.com]
- 6. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. acgpubs.org [acgpubs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
"1-[2-(trifluoromethoxy)phenyl]-1H-pyrrole" as a potential kinase inhibitor
Topic: Evaluation of 1-[2-(trifluoromethoxy)phenyl]-1H-pyrrole as a Kinase Inhibitor Scaffold Content Type: Application Note & Hit-to-Lead Protocol Audience: Medicinal Chemists, Lead Discovery Biologists, and Pharmacologists.[1]
Focus Entity: 1-[2-(trifluoromethoxy)phenyl]-1H-pyrrole
Executive Summary & Chemical Rationale
This guide details the validation and profiling protocols for 1-[2-(trifluoromethoxy)phenyl]-1H-pyrrole (herein referred to as Compound A1 ) as a starting scaffold for kinase inhibitor discovery.[1] While pyrroles are privileged structures in FDA-approved drugs (e.g., Sunitinib, Toceranib), this specific N-aryl derivative represents a classic Fragment-Based Drug Discovery (FBDD) hit.[1]
Why This Scaffold?
The molecule combines two critical medicinal chemistry features:
-
The Pyrrole Core: Acts as a hydrogen-bond donor/acceptor scaffold capable of interacting with the kinase hinge region (Glu/Met gatekeeper residues).
-
The Trifluoromethoxy (-OCF₃) Group: A "super-halogen" bioisostere.[1] It enhances lipophilicity (
logP +1.[1]04) and metabolic stability compared to a methoxy group, while adopting a conformation orthogonal to the phenyl ring, potentially filling hydrophobic pockets (e.g., the specificity pocket adjacent to the ATP site).
Computational Docking & Binding Hypothesis
Before wet-lab screening, the binding mode must be rationalized to prioritize kinase targets (e.g., VEGFR, PDGFR, or p38 MAPK).
Workflow: In Silico Validation
-
Software: Schrödinger Glide or AutoDock Vina.
-
Target: Generic ATP-binding pocket (e.g., PDB: 4ASD for MAPK14).[1]
-
Hypothesis: The pyrrole NH (if free) or C-ring substituents interact with the hinge.[1] The
-phenyl ring orients towards the solvent front or the hydrophobic back pocket (Gatekeeper).
Figure 1: Predicted pharmacophore mapping of the scaffold within a typical Type I kinase ATP pocket.[1]
Protocol A: Biochemical Potency (ADP-Glo™ Assay)
Objective: Determine the IC₅₀ of Compound A1 against a panel of representative kinases (e.g., SRC, EGFR, MAPK). Methodology: ADP-Glo™ (Promega) is selected for its high sensitivity to weak inhibitors (fragments) and resistance to fluorescence interference common in high-concentration screens.[1]
Materials
-
Compound A1: 10 mM stock in 100% DMSO (anhydrous).[1]
-
Kinase Enzyme: Recombinant (e.g., SignalChem).
-
Substrate: Poly(Glu, Tyr) 4:1 or specific peptide.
-
ATP: Ultra-pure (10 µM final concentration,
).
Step-by-Step Procedure
-
Compound Preparation (Serial Dilution):
-
Kinase Reaction (384-well plate):
-
Dispense 2 µL of Compound A1.
-
Add 4 µL of Kinase/Substrate mix. Incubate 10 min at RT (allows "slow-off" binding).
-
Add 4 µL of ATP to initiate reaction.
-
Incubate for 60 min at RT.
-
-
ADP Detection:
-
Readout:
-
Measure Luminescence (RLU) on a multimode plate reader (e.g., EnVision).
-
Data Analysis Template
| Sample | Concentration (µM) | RLU (Raw) | % Inhibition |
| DMSO Control | 0 | 540,000 | 0% |
| Staurosporine | 1.0 | 500 | 100% |
| Compound A1 | 100 | 25,000 | 95% |
| Compound A1 | 10 | 280,000 | 48% |
Note: Fragments often show high µM IC₅₀ values (10–50 µM).[1] This is acceptable for a starting scaffold.
Protocol B: Cellular Target Engagement (NanoBRET)
Objective: Verify if Compound A1 penetrates the cell membrane and binds the kinase in situ, a critical step often failed by lipophilic fragments. Methodology: NanoBRET™ TE Intracellular Kinase Assay (Promega).[1] Uses BRET between a Luciferase-fused Kinase and a fluorescent tracer.[1]
Workflow Diagram
Figure 2: Cellular Target Engagement workflow. A decrease in BRET signal indicates Compound A1 has displaced the tracer.
Protocol Steps
-
Transfection: Transfect HEK293 cells with the plasmid encoding the Kinase-NanoLuc® fusion protein 24h prior.
-
Treatment:
-
Treat cells with Tracer K-5 (optimized concentration) + Compound A1 (dose-response).[1]
-
Include a "No Tracer" control for background subtraction.
-
-
Incubation: 2 hours at 37°C / 5% CO₂.
-
Measurement: Read Donor emission (450nm) and Acceptor emission (610nm).
-
Calculation:
[1]-
Interpretation: If Compound A1 binds, it displaces the tracer, reducing the mBRET ratio.
-
Hit-to-Lead Optimization Strategy
Once activity is confirmed (e.g., IC₅₀ < 10 µM), the scaffold must be optimized. The 1-[2-(trifluoromethoxy)phenyl]-1H-pyrrole structure is a "Core," not a final drug.[1]
SAR Expansion Plan
| Modification Zone | Chemical Logic | Target Property |
| Pyrrole C3/C4 | Install polar groups (e.g., amide, morpholine).[1] | Improve Solubility & H-bonding |
| Phenyl Ring (C4/C5) | Add Halogens (F, Cl).[1] | Modulate electronics/metabolic stability |
| -OCF₃ Group | Retain or swap for -SCF₃ / -SF₅. | Maintain Lipophilicity/Bioisosterism |
Self-Validating Check
-
Ligand Efficiency (LE): Calculate LE =
.[1]-
Goal: LE > 0.3 for a fragment. If LE drops upon adding groups, the new groups are not binding effectively.
-
References
-
Metwally, K., et al. (2024).[2] "Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review." Current Medicinal Chemistry.
- Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. (General reference for OCF3 properties).
-
Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."[1] [1]
-
Liu, Q., et al. (2010).[3] "Discovery of ... mTOR Inhibitor." Journal of Medicinal Chemistry. (Demonstrates N-phenyl derivatization).
-
Sun, Y., et al. (2022).[4] "Discovery of a Trifluoromethoxy... RIPK1 Inhibitor."[4] Journal of Medicinal Chemistry.
Sources
- 1. N~1~-(4-Fluorophenyl)-N'~1~-(4-((2-((2-(morpholin-4-yl)ethyl)carbamoyl)-1H-pyrrolo(2,3-b)pyridin-4-yl)oxy)phenyl)cyclopropane-1,1-dicarboxamide | C31H31FN6O5 | CID 24956525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [rjraap.com]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of 1-[2-(trifluoromethoxy)phenyl]-1H-pyrrole Synthesis
Welcome to the technical support center for the synthesis of 1-[2-(trifluoromethoxy)phenyl]-1H-pyrrole. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the synthesis of this important fluorinated N-arylpyrrole. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during its synthesis.
The presence of the trifluoromethoxy group (-OCF3) in pharmaceutical candidates can enhance metabolic stability and lipophilicity, making it a valuable substituent in drug design.[1] However, its electronic properties can also present unique challenges in synthetic chemistry. This guide provides practical, experience-driven solutions to help you achieve higher yields and purity for 1-[2-(trifluoromethoxy)phenyl]-1H-pyrrole.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of 1-[2-(trifluoromethoxy)phenyl]-1H-pyrrole. The primary synthetic routes for this N-arylation are the Buchwald-Hartwig amination and the Ullmann condensation.[2][3][4]
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a very low yield, or I'm not observing any formation of the desired 1-[2-(trifluoromethoxy)phenyl]-1H-pyrrole. What are the likely causes and how can I resolve this?
Answer: Low or no yield is a common issue that can often be traced back to several key factors in the reaction setup. Let's break down the potential causes and their solutions for both the Buchwald-Hartwig and Ullmann methodologies.
-
Catalyst Inactivity or Inappropriateness:
-
Buchwald-Hartwig (Palladium-catalyzed): The choice of palladium precursor and, more importantly, the phosphine ligand is critical. The trifluoromethoxy group is electron-withdrawing, which can affect the oxidative addition step.[1]
-
Solution: Employ sterically hindered, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or RuPhos are often effective for coupling with electron-deficient aryl halides. Ensure your palladium precursor (e.g., Pd2(dba)3 or Pd(OAc)2) is of high quality.
-
-
Ullmann Condensation (Copper-catalyzed): Traditional Ullmann reactions often require harsh conditions and high temperatures.[4] Modern protocols use copper(I) salts, often with a ligand.
-
Solution: Use a reliable copper(I) source like CuI. The addition of a ligand, such as L-proline or a diamine, can significantly improve the reaction rate and yield at lower temperatures.[5] Ensure the copper catalyst has not been oxidized to Cu(II) through improper storage.
-
-
-
Incorrect Base Selection:
-
The base plays a crucial role in deprotonating the pyrrole, making it nucleophilic.[6] The pKa of the N-H proton in pyrrole is approximately 17.5.[6]
-
Solution: For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are often effective. For Ullmann-type reactions, milder bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are typically used, especially in polar aprotic solvents like DMSO or DMF.[7]
-
-
-
Suboptimal Solvent and Temperature:
-
Buchwald-Hartwig: These reactions are often performed in anhydrous, non-polar aprotic solvents like toluene or dioxane. The reaction temperature typically ranges from 80-110 °C.
-
Ullmann Condensation: Traditionally, high-boiling polar solvents like DMF, NMP, or nitrobenzene were used at temperatures exceeding 150 °C.[4] Ligand-assisted Ullmann reactions can often be run at lower temperatures (80-120 °C) in solvents like DMSO or DMF.[7]
-
Solution: Ensure your solvent is completely anhydrous, as water can deactivate the catalyst and hydrolyze starting materials. If low yield persists, consider a systematic screen of solvents and temperatures. Microwave heating can sometimes accelerate the reaction and improve yields, especially for Buchwald-Hartwig couplings.[8]
-
-
-
Atmospheric Contamination:
-
Both palladium and copper catalysts, especially in their active (0) or (I) oxidation states, are sensitive to oxygen.
-
Solution: It is imperative to conduct the reaction under a strictly inert atmosphere (argon or nitrogen). This involves degassing the solvent and using Schlenk techniques or a glovebox for the addition of reagents.
-
-
Issue 2: Significant Side Product Formation
Question: My reaction is producing the desired product, but I'm also seeing significant impurities. What are the common side reactions, and how can they be minimized?
Answer: The formation of side products can complicate purification and reduce the overall yield. Here are some common side reactions and strategies to mitigate them:
-
Hydrodehalogenation of the Aryl Halide:
-
This is a common side reaction in Buchwald-Hartwig amination, where the aryl halide is reduced, replacing the halogen with a hydrogen atom.
-
Solution: This side reaction can be influenced by the choice of ligand and base. Using a well-matched ligand-palladium system can favor the desired C-N coupling over the reduction pathway. Also, ensure that there are no sources of adventitious water or other proton sources.
-
-
-
Homocoupling of the Aryl Halide (Biaryl Formation):
-
This can occur in both Ullmann and Buchwald-Hartwig reactions, leading to the formation of 2,2'-bis(trifluoromethoxy)biphenyl.
-
Solution: This is often a result of excessive temperatures or high catalyst loading. Try reducing the reaction temperature or the amount of catalyst used. In Ullmann reactions, using a ligand can often suppress this side reaction.
-
-
-
Pyrrole Polymerization:
-
Pyrrole is susceptible to polymerization under acidic conditions or at very high temperatures.[9]
-
Solution: Avoid acidic conditions. If your reaction generates acidic byproducts, ensure your base is sufficient to neutralize them. Running the reaction at the lowest effective temperature can also help prevent polymerization.
-
-
Issue 3: Challenges in Product Purification
Question: I am struggling to isolate a pure sample of 1-[2-(trifluoromethoxy)phenyl]-1H-pyrrole. What are the best purification methods?
Answer: Effective purification is key to obtaining a high-quality final product.
-
Column Chromatography:
-
This is the most common method for purifying N-arylpyrroles.
-
Recommendation: Use silica gel as the stationary phase. A gradient elution with a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate is typically effective. The high lipophilicity of the trifluoromethoxy group means the product will likely elute at a relatively low polarity.
-
-
-
Distillation:
-
If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method, particularly for removing non-volatile impurities. This can also be useful for removing residual pyrrolidine impurities if they are present.[10]
-
-
Acid Wash:
-
To remove unreacted pyrrole or other basic impurities, a wash with dilute acid (e.g., 1M HCl) during the aqueous workup can be beneficial.[10] However, be cautious as the product itself could be sensitive to strong acids.
-
-
Recrystallization:
-
If the final product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can provide highly pure material.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for this synthesis: Buchwald-Hartwig or Ullmann?
A1: The Buchwald-Hartwig amination is often the preferred method in modern organic synthesis.[3] It generally proceeds under milder conditions, has a broader substrate scope, and exhibits greater functional group tolerance compared to traditional Ullmann reactions.[2][4] However, ligand-assisted Ullmann reactions can be a cost-effective alternative, as copper catalysts are significantly cheaper than palladium catalysts.
Q2: How does the 2-(trifluoromethoxy)phenyl group influence the reaction?
A2: The trifluoromethoxy (-OCF3) group is strongly electron-withdrawing and highly lipophilic.[1] The electron-withdrawing nature can make the aryl halide more reactive towards oxidative addition in the Buchwald-Hartwig catalytic cycle. However, it can also deactivate the ring towards certain nucleophilic aromatic substitution pathways. Its steric bulk at the ortho position can also influence the choice of ligand and reaction conditions.
Q3: What are the critical safety precautions for this synthesis?
A3:
-
Inert Atmosphere: Always work under an inert atmosphere of argon or nitrogen, especially when handling catalysts and strong bases.
-
Reagent Handling: Palladium compounds can be toxic and should be handled with care in a fume hood. Strong bases like NaOtBu are corrosive and moisture-sensitive. Solvents like toluene and DMF have their own specific hazards.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
Data and Protocols
Table 1: Comparison of Typical Reaction Conditions
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation (Ligand-Assisted) |
| Catalyst | Pd(OAc)2 or Pd2(dba)3 (1-5 mol%) | CuI (5-10 mol%) |
| Ligand | Sterically hindered phosphine (e.g., SPhos, XPhos) | L-proline, 1,10-phenanthroline |
| Base | NaOtBu, K3PO4, Cs2CO3 | K2CO3, Cs2CO3 |
| Solvent | Toluene, Dioxane | DMSO, DMF |
| Temperature | 80 - 110 °C | 90 - 130 °C |
| Reaction Time | 12 - 24 hours | 24 - 48 hours |
| Typical Yield | Good to Excellent | Moderate to Good |
General Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask, add Pd2(dba)3 (0.02 equiv), a suitable phosphine ligand (0.04 equiv), and sodium tert-butoxide (1.4 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene via syringe.
-
Add 1-bromo-2-(trifluoromethoxy)benzene (1.0 equiv) and pyrrole (1.2 equiv) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 18-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous Na2SO4.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Ligand-Assisted Ullmann Condensation
-
To an oven-dried Schlenk flask, add CuI (0.1 equiv), L-proline (0.2 equiv), and K2CO3 (2.0 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMSO via syringe.
-
Add 1-iodo-2-(trifluoromethoxy)benzene (1.0 equiv) and pyrrole (1.2 equiv) via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring for 24-48 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Visual Diagrams
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: A workflow for troubleshooting low-yield reactions.
References
-
Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. (2008). Organic Chemistry Portal. [Link]
-
Ullmann Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Li, X. (2023). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition, 62(9). [Link]
-
Ma, D., & Cai, Q. (2008). A One-Pot Coupling/Hydrolysis/Condensation Process to Pyrrolo[1,2-a]quinoxaline. The Journal of Organic Chemistry, 73(13), 5107-5110. [Link]
- Toussaint, W. J., & Pier, S. M. (1996). U.S. Patent No. 5,502,213. Washington, DC: U.S.
-
Buchwald–Hartwig amination. (2023). In Wikipedia. [Link]
-
Ullmann condensation. (2023). In Wikipedia. [Link]
-
Ma, D., Cai, Q., & Zhang, H. (2003). L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. Synlett, 2003(5), 729-732. [Link]
-
Fathalla, O. A., & Awad, S. M. (2010). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. Molecules, 15(3), 1331-1343. [Link]
- Sessler, J. L., & Mozaffari, A. (1998). U.S. Patent No. 5,756,724. Washington, DC: U.S.
-
Buchwald-Hartwig or Ullmann-type coupling methods for C-3 amination. [Diagram]. (2019). ResearchGate. [Link]
-
Pearson Education. (2022). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Pearson+. [Link]
-
Al-Yasari, A., & Taha, N. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5482. [Link]
-
Patnaik, S., et al. (2021). Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. Journal of Medicinal Chemistry, 64(15), 11096-11119. [Link]
-
Oakwood Chemical. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Oakwood Chemical. [Link]
-
Lam, P. Y., et al. (2000). Mediated Cross Coupling of Electron Deficient Pyrroles and Arylboronic Acids. Organic Letters, 2(14), 2129-2132. [Link]
-
Winter, M. (2024). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Freie Universität Berlin. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrrole. (2022). Pharmaguideline. [Link]
-
Thyagarajan, B. S., & Goll, P. E. (1979). New Unusual Synthesis of N-Arylpyrroles. Journal of the Chemical Society, Chemical Communications, (12), 515-516. [Link]
-
Scope of migrating aryl groups for the trifluoromethyl-arylation... [Table]. (2020). ResearchGate. [Link]
-
Lee, K. N., Lee, J. W., & Ngai, M. Y. (2018). Recent Development of Catalytic Trifluoromethoxylation Reactions. Tetrahedron, 74(50), 7127-7135. [Link]
-
Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]
-
Yorimitsu, H., et al. (2022). Generation of Aryllithium Reagents from N-Arylpyrroles Using Lithium. Kyoto University Research Information Repository. [Link]
-
Kaur, H., Rani, N., & Abbot, V. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Chemical and Pharmaceutical Research, 9(12), 1-12. [Link]
-
Pyrrole. (2023). In Wikipedia. [Link]
-
Strašek Benedik, N., et al. (2025). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Acta Pharmaceutica, 75, 159-183. [Link]
-
Heterocyclic Chemistry. University of Liverpool. [Link]
-
Side chain hydroxylation of pyrrole. (2016). Chemistry Stack Exchange. [Link]
- CN P
-
Zhang, Y., et al. (2025). Synthesis of Axially Chiral N-Arylpyrroles through the Enantioselective Annulation of Yne-Allylic Esters with a Cooperative Copper-Squaramide Catalysis. Organic Letters. [Link]
- WO P
-
Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 11(1), 101-115. [Link]
-
Al-Masoudi, N. A., & Al-Salihi, N. I. (2014). Synthesis of some new pyrrole derivatives and their antimicrobial activity. Scholars Research Library, 6(4), 114-120. [Link]
-
Sharma, P., & Kumar, P. (2015). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. International Journal of Chemical and Pharmaceutical Sciences, 6(3), 134-136. [Link]
-
Li, Y., et al. (2021). Synthesis, Design and Three-Dimensional Quantitative Structure Activity Relationship (3D-QSAR) Research of Phenylpyrrole Fungicides. Chinese Journal of Organic Chemistry, 41(1), 224-235. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Pyrrole - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles [organic-chemistry.org]
- 9. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 10. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
"1-[2-(trifluoromethoxy)phenyl]-1H-pyrrole" stability issues and degradation
Welcome to the technical support center for 1-[2-(trifluoromethoxy)phenyl]-1H-pyrrole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability, handling, and degradation of this compound. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot issues, and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of 1-[2-(trifluoromethoxy)phenyl]-1H-pyrrole that influence its stability?
A: The stability of this molecule is governed by the interplay between its two core components: the electron-rich pyrrole ring and the N-linked phenyl ring bearing a strongly electron-withdrawing trifluoromethoxy (-OCF3) group.
-
Pyrrole Ring: The 1H-pyrrole is an aromatic heterocycle with a high electron density, which makes it susceptible to electrophilic attack and oxidation.[1][2] Upon exposure to atmospheric oxygen, especially in the presence of light, pyrroles can undergo oxidation, leading to discoloration (often turning brown or black) and the formation of polymeric materials or oxidized species like pyrrolinones.[2][3]
-
2-(trifluoromethoxy)phenyl Group: The trifluoromethoxy group is a powerful electron-withdrawing substituent due to the high electronegativity of the fluorine atoms. This group is known to confer high metabolic stability and increased lipophilicity to molecules.[4][5] While it deactivates the phenyl ring towards electrophilic substitution, its primary influence on the overall molecule's stability is electronic and steric. The ortho-position of the -OCF3 group may induce a twisted conformation between the phenyl and pyrrole rings, potentially influencing its reactivity and intermolecular interactions.
Q2: What are the ideal storage and handling conditions for 1-[2-(trifluoromethoxy)phenyl]-1H-pyrrole?
A: Due to the sensitivity of the pyrrole ring, stringent storage and handling procedures are critical to maintain the compound's purity and integrity. Many organic materials can degrade over time due to exposure to oxygen or moisture, and these reactions can be accelerated by light or heat.[3]
| Condition | Recommendation | Rationale |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | To prevent oxidation of the electron-rich pyrrole ring.[6] |
| Temperature | Store at low temperatures (-20°C for long-term; 2-8°C for short-term). | To slow down the rate of potential degradation reactions. |
| Light | Protect from light by using amber vials or storing in the dark. | To prevent photo-oxidation and photochemical degradation.[3] |
| Moisture | Ensure storage containers are tightly sealed and use desiccants if necessary. | To prevent hydrolysis and moisture-mediated degradation. |
For handling, it is best practice to work within an inert atmosphere glovebox.[6][7] If a glovebox is not available, use air-sensitive techniques such as Schlenk lines to handle the compound and prepare solutions.[7][8] Always use anhydrous, degassed solvents for preparing solutions.
Q3: My sample of 1-[2-(trifluoromethoxy)phenyl]-1H-pyrrole, which was initially a pale liquid/solid, has turned dark brown. What is the likely cause?
A: A color change to brown or dark-brown is a common indicator of degradation in pyrrole-containing compounds.[2] The most probable cause is oxidation and/or polymerization of the pyrrole ring. This process is often initiated by exposure to atmospheric oxygen and can be accelerated by light and elevated temperatures.[3] We recommend verifying the purity of the discolored material using an appropriate analytical method (e.g., HPLC, LC-MS, or NMR) before use.
Troubleshooting Guide: Degradation & Purity Issues
This section addresses specific experimental issues and provides a logical workflow for identifying the root cause and implementing corrective actions.
Issue 1: Unexpected Peaks Observed in HPLC/LC-MS Analysis
Observation: My chromatogram shows the main peak for 1-[2-(trifluoromethoxy)phenyl]-1H-pyrrole, but there are also several new, smaller peaks that were not present in the initial analysis of the batch.
Potential Cause: These new peaks are likely degradation products. The identity of these degradants depends on the stress conditions the sample has been exposed to (e.g., air, light, heat, acid/base).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying unknown peaks.
Step-by-Step Protocol: Forced Degradation Study
A forced degradation study intentionally exposes the compound to harsh conditions to generate potential degradation products, which can then be used as markers to understand the stability of your sample.[9][10]
| Stress Condition | Protocol Example | Potential Degradation Pathway |
| Oxidative | Dissolve sample in acetonitrile. Add 3% H₂O₂. Incubate at 40°C for 24h.[11] | Oxidation of the pyrrole ring to form hydroxylated species, pyrrolinones, or ring-opened products. |
| Acidic Hydrolysis | Dissolve sample in acetonitrile/water. Add 0.1 M HCl. Incubate at 60°C for 48h.[10] | Potential cleavage of the aryl-N bond under harsh conditions, though generally stable. |
| Basic Hydrolysis | Dissolve sample in acetonitrile/water. Add 0.1 M NaOH. Incubate at 60°C for 48h.[10] | Similar to acidic conditions, but may favor different minor degradants. |
| Photolytic | Dissolve sample in acetonitrile/water. Expose to UV light (e.g., 254 nm) for 72h. | Radical-mediated degradation, polymerization. |
| Thermal | Store solid sample or concentrated solution at 80°C for 1 week. | Acceleration of all other potential degradation pathways. |
Causality: By comparing the degradation peaks from the forced degradation study with the unknown peaks in your sample, you can deduce the likely cause of degradation (e.g., if the peaks match the oxidative degradation profile, your sample has likely been exposed to air).
Issue 2: Decreased Purity or Assay Value Over Time
Observation: The quantitative purity of my sample, measured by qNMR or HPLC with a standard, has dropped significantly since it was first received.
Potential Cause: This is a clear indication of compound degradation. The root cause is almost certainly improper storage or handling.
Preventative & Corrective Actions:
-
Audit Storage Conditions: Immediately verify that the sample is stored under the recommended conditions (see FAQ Q2). Check the integrity of the container seal and the inert atmosphere.
-
Re-purification: If the purity has fallen below an acceptable level for your application, the material may need to be re-purified, for example, by flash chromatography or preparative HPLC.
-
Implement Strict Handling Protocols: For future use, ensure that the compound is only handled under an inert atmosphere.[12] If you need to weigh out portions frequently, consider aliquoting the material into smaller, single-use vials inside a glovebox to prevent repeated exposure of the main stock to potential contaminants.
Issue 3: Inconsistent Results or Low Yields in Chemical Reactions
Observation: When using 1-[2-(trifluoromethoxy)phenyl]-1H-pyrrole as a starting material, my reaction yields are inconsistent or lower than expected.
Potential Cause: The effective concentration of your starting material may be lower than calculated due to the presence of degradants. Furthermore, these impurities could potentially interfere with your reaction mechanism, catalyst, or downstream purification.
Recommended Workflow:
Caption: Workflow for troubleshooting poor reaction outcomes.
Expert Insight: Before starting any synthesis, it is crucial to run a quick purity check (e.g., TLC or rapid LC-MS) on your starting materials, especially for compounds known to have stability issues. This self-validating step can save significant time and resources by preventing failed reactions due to poor quality reagents.
References
- Vaia. (n.d.). Explain why the trifluoromethyl group is meta-directing in electrophilic aromatic substitution.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research.
-
YouTube. (2024). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). Retrieved from [Link]
-
Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]
-
Wipf Group. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Retrieved from [Link]
-
Momentum Transfer. (n.d.). How We Handle Air Sensitive Samples. Retrieved from [Link]
- StudySmarter. (2023). Pyrrole: Structure, Acidity & Synthesis.
-
PMC. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
ACS Publications. (1998). Photooxidation of 3-Substituted Pyrroles: A Postcolumn Reaction Detection System for Singlet Molecular Oxygen in HPLC. Retrieved from [Link]
-
YouTube. (2021). Aromaticity, Stability and Reactivity in Pyrrole, Furan and Thiophene - II. Retrieved from [Link]
-
RSC Publishing. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]
- Heterocyclic Compounds. (n.d.). Heterocyclic Compounds.
-
Academia.edu. (n.d.). Study of forced degradation behavior of fluorometholone by reversed-phase high-performance liquid chromatography. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]
-
Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
- Forced degradation studies: A critical lens into pharmaceutical stability. (2025).
-
International Journal of Botany Studies. (2021). Development and validation of a forced degradation UPLC method for the simultaneous determination of Trifluoperazine HCl and Tri. Retrieved from [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 2. uop.edu.pk [uop.edu.pk]
- 3. ossila.com [ossila.com]
- 4. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. molan.wdfiles.com [molan.wdfiles.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. pharmtech.com [pharmtech.com]
- 10. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 11. botanyjournals.com [botanyjournals.com]
- 12. help.momentum-transfer.com [help.momentum-transfer.com]
Validation & Comparative
A Comparative Guide for Medicinal Chemists: Trifluoromethoxy vs. Trifluoromethyl Substituted Pyrroles
Introduction: The Strategic Role of Fluorine in Pyrrole Scaffolds
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Modifying this scaffold with fluorine-containing substituents is a cornerstone of modern drug design, employed to fine-tune a molecule's physicochemical and pharmacokinetic profiles.[1] Among the most impactful fluorinated motifs are the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups.[2][3] Both can profoundly alter a molecule's lipophilicity, metabolic stability, and target-binding interactions.[4][5]
However, the choice between -CF3 and -OCF3 is not arbitrary. They possess distinct electronic, steric, and metabolic properties that can lead to significantly different pharmacological outcomes. This guide provides an in-depth comparative analysis of these two critical substituents when appended to a pyrrole core, offering a framework for rational decision-making in drug development. We will explore their fundamental properties, impact on drug-like characteristics, and synthetic accessibility, supported by experimental data and protocols.
Comparative Analysis of Physicochemical Properties
The substitution of a hydrogen atom with a -CF3 or -OCF3 group imparts dramatic changes to the pyrrole ring's intrinsic properties. Understanding these shifts is fundamental to predicting their influence on molecular behavior.
Electronic Effects: A Tale of Two Electron-Withdrawing Groups
The electronic nature of a substituent dictates the reactivity of the pyrrole ring and its potential for electrostatic or hydrogen-bonding interactions with a biological target.
-
Trifluoromethyl (-CF3) Group: The -CF3 group is a powerful electron-withdrawing group. This is primarily due to the strong inductive effect (-I) of the three highly electronegative fluorine atoms, which pull electron density away from the pyrrole ring through the sigma bond.[6] This effect decreases the electron density of the aromatic system, making it less susceptible to electrophilic attack and increasing the acidity of the N-H proton.
-
Trifluoromethoxy (-OCF3) Group: The -OCF3 group presents a more complex electronic profile. It is also strongly electron-withdrawing, with an inductive effect (-I) comparable to or even greater than the -CF3 group.[7] However, the oxygen atom's lone pairs can theoretically donate electron density back into the ring via a resonance effect (+M) .[8] In practice, the potent electron withdrawal by the adjacent -CF3 moiety severely curtails the oxygen's ability to donate its lone pairs, making the inductive effect overwhelmingly dominant.[8][9] Consequently, the -OCF3 group acts as a strong deactivator of the aromatic ring.
Caption: Dominant electronic effects of -CF3 and -OCF3 substituents.
Lipophilicity: Modulating Membrane Permeability
Lipophilicity, often quantified by the partition coefficient (LogP) or the Hansch parameter (π), is critical for membrane permeability and overall pharmacokinetics.[3] Both the -CF3 and -OCF3 groups significantly increase lipophilicity compared to a hydrogen atom. However, the trifluoromethoxy group does so to a greater extent.[9]
This difference is crucial in drug design, where precise LogP values are often targeted to optimize absorption, distribution, and bioavailability while avoiding issues like non-specific binding or poor solubility.[10]
Acidity (pKa) of the Pyrrole N-H
The N-H proton of an unsubstituted pyrrole is weakly acidic, with a pKa of approximately 23 in DMSO.[11] The strong electron-withdrawing nature of both -CF3 and -OCF3 groups stabilizes the resulting pyrrolide anion after deprotonation, thereby increasing the acidity (i.e., lowering the pKa) of the N-H proton. This modulation can be critical for interactions with biological targets where the pyrrole N-H may act as a hydrogen bond donor. While extensive experimental data for these specific substituted pyrroles is scarce, the predicted pKa for 4-(trifluoromethyl)-1H-pyrrole-3-methanol is 14.04, demonstrating a significant increase in acidity compared to the parent pyrrole.[12]
Implications for Drug Design and Development
The fundamental properties of -CF3 and -OCF3 translate directly into key drug development characteristics, most notably metabolic stability.
Metabolic Stability: Blocking Sites of Oxidation
A primary reason for incorporating fluorinated groups is to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[13]
-
-CF3 as a Methyl Bioisostere: The -CF3 group is often used as a bioisostere for a methyl (-CH3) group. Where a methyl group would be readily oxidized to a hydroxymethyl and then a carboxylic acid, the -CF3 group is exceptionally resistant to such oxidation due to the strength of the C-F bond.[2] This can dramatically increase a drug's half-life and reduce the formation of metabolites.[13]
-
-OCF3 as a Methoxy Bioisostere: Similarly, the -OCF3 group is a bioisostere for the metabolically labile methoxy (-OCH3) group, which is prone to O-dealkylation. The -OCF3 group is highly resistant to this enzymatic cleavage.[3] Its increased steric bulk and chemical stability effectively shield the ether linkage from metabolic attack.[3][14]
Both substituents confer metabolic stability, but the choice depends on the specific metabolic liability being addressed in the lead molecule.
| Property | Trifluoromethyl (-CF3) | Trifluoromethoxy (-OCF3) | Rationale & Implication in Drug Design |
| Electronic Effect | Strong -I | Very Strong -I, Weak +M | Both are strongly electron-withdrawing, affecting ring reactivity and pKa. -OCF3 has a slightly more powerful withdrawing effect.[6][8] |
| Hansch Lipophilicity (π) | +0.88[3] | +1.04[9] | Both increase lipophilicity. The -OCF3 group provides a greater lipophilic contribution, enhancing membrane permeability.[3][9] |
| Metabolic Stability | High; blocks C-H oxidation.[13] | Very high; blocks O-dealkylation.[3] | Excellent for preventing metabolism at the point of attachment. Choice depends on the labile group being replaced (-CH3 vs. -OCH3). |
| Acidity (N-H pKa) | Significantly increases acidity (lowers pKa).[12] | Expected to increase acidity more than -CF3. | Modulates the hydrogen bond donating capacity of the pyrrole N-H, which can be critical for target binding. |
| Synthetic Accessibility | More established; numerous methods available.[14][15][16] | Less common; relies on specific building blocks.[17] | The broader availability of methods and starting materials for -CF3 pyrroles can be a practical consideration in early-stage research. |
Table 1: A comparative summary of the key properties and drug design implications of trifluoromethyl and trifluoromethoxy substituents on a pyrrole scaffold.
Synthetic Accessibility: A Practical Consideration
The ease of synthesis is a critical factor in drug development. While both classes of compounds can be prepared, the synthetic routes and availability of starting materials differ.
-
Trifluoromethyl-Pyrroles: A relatively large body of literature describes the synthesis of -CF3 substituted pyrroles. Methodologies are diverse and can be broadly categorized into two approaches:
-
Direct Trifluoromethylation: This involves introducing the -CF3 group onto a pre-formed pyrrole ring using various electrophilic, nucleophilic, or radical trifluoromethylating reagents.[16][18]
-
Cyclization with -CF3 Building Blocks: This common strategy involves constructing the pyrrole ring from acyclic precursors that already contain the -CF3 moiety.[15][19][20]
-
-
Trifluoromethoxy-Pyrroles: The synthesis of -OCF3 substituted pyrroles is less frequently reported. A robust and common method is the Paal-Knorr synthesis , which involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[17] To generate the desired product, an aniline bearing the -OCF3 group, such as 4-trifluoromethoxyaniline, is used as the starting material. This approach benefits from the commercial availability of such anilines.
Experimental Protocols
To provide a practical context, we describe validated protocols for the synthesis of an -OCF3 pyrrole and for evaluating the metabolic stability of any given compound.
Protocol: Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethylpyrrole
This protocol, adapted from the Paal-Knorr method, demonstrates a reliable route to N-aryl pyrroles substituted with the -OCF3 group.[17]
Methodology:
-
Reactant Preparation: To a round-bottom flask, add 2,5-hexanedione (1.0 equivalent) and 4-trifluoromethoxyaniline (1.0 equivalent).
-
Solvent Addition: Add glacial acetic acid as the solvent to create a solution with a concentration of approximately 0.5 M.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 118°C). Maintain reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of ice water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acetic acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 1-(4-trifluoromethoxyphenyl)-2,5-dimethylpyrrole.
Caption: Workflow for the Paal-Knorr synthesis of an OCF3-substituted pyrrole.
Protocol: In Vitro Microsomal Stability Assay
This assay is a standard method for determining a compound's metabolic stability by measuring its rate of depletion when incubated with liver microsomes, which are rich in CYP enzymes.[13]
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw liver microsomes (e.g., human, rat) on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in a 100 mM phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system in phosphate buffer.
-
-
Incubation Setup (96-well plate):
-
Add the liver microsome solution to the wells.
-
Add the test compound (final concentration typically 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in specific wells by adding a "stopping solution" (e.g., ice-cold acetonitrile containing an internal standard).
-
-
Sample Processing:
-
Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.
-
-
Analysis:
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the remaining percentage of the parent compound at each time point relative to the 0-minute sample.
-
-
Data Interpretation:
-
Plot the natural log of the percent remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Caption: Standard workflow for an in vitro microsomal stability assay.
Conclusion
The trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups are both powerful tools for enhancing the drug-like properties of pyrrole-containing molecules. The choice between them allows for the fine-tuning of a compound's profile.
-
Choose the trifluoromethyl (-CF3) group when a moderate increase in lipophilicity is desired and the primary goal is to block the metabolism of a methyl group. Its synthetic accessibility is also a significant advantage.
-
Choose the trifluoromethoxy (-OCF3) group when a larger increase in lipophilicity is required to enhance membrane permeability, or when the primary metabolic liability is an O-demethylation pathway. It offers exceptional metabolic stability, albeit with generally more limited synthetic routes.
By understanding the distinct characteristics of each substituent, researchers can make more informed and strategic decisions, ultimately accelerating the journey from a promising scaffold to a viable drug candidate.
References
- Regiospecific Synthesis of 4-Alkoxy and 4-Amino Substituted 2-Trifluoromethyl Pyrroles. (2006). J. Org. Chem., 71, 6996-6998.
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Available at: [Link]
- Synthesis of Trifluoromethylated Pyrroles from Azirines. (2018). Synthesis, 50, 4809–4822.
-
Divergent Synthesis of Highly Functional 3-Trifluoromethylated Dihydropyrroles and Pyrroles via 6π-Photocyclization. (2025). American Chemical Society. Available at: [Link]
-
Three-Component Cascade Synthesis of Fully Substituted Trifluoromethyl Pyrroles via a Cu(II)/Rh(III)-Promoted Aza-Michael Addition/Trifluoromethylation Cyclization/Oxidation Reaction. (2020). The Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. PubMed Central. Available at: [Link]
-
Different pathways for the synthesis of trifluoromethyl‐pyrroles using CF3‐containing synthons. (ResearchGate). Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). ResearchGate. Available at: [Link]
-
Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. (2024). RSC Publishing. Available at: [Link]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available at: [Link]
-
Synthesis and Properties of CF3(OCF3)CH‐Substituted Arenes and Alkenes. (Request PDF). Available at: [Link]
-
Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity. (2025). PubMed Central. Available at: [Link]
-
Chemical structure of five novel trifluoromethyl-functionalized pyrrole... (ResearchGate). Available at: [Link]
-
Propose an explanation for the fact that the trifluoromethyl group is almost exclusively meta directing. Vaia. Available at: [Link]
-
3-Trifluoromethyl Pyrrole Synthesis Based on β-CF3-1,3-Enynamides. (2023). The Journal of Organic Chemistry. Available at: [Link]
-
Leroux, F., Jeschke, P., & Schlosser, M. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. Available at: [Link]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Available at: [Link]
-
Leroux, F., Jeschke, P., & Schlosser, M. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. Available at: [Link]
-
A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. (2023). PubMed Central. Available at: [Link]
-
A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. ResearchGate. Available at: [Link]
-
Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
-
The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. Available at: [Link]
-
Synthesis of Trifluoromethyl Pyrroles and Their Benzo Analogues. (Request PDF). Available at: [Link]
-
Selective Electrochemical Trifluoromethylation of Arylamide-or Aryl-substituted Pyrrole Derivatives. (2025). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. (Request PDF). ResearchGate. Available at: [Link]
- Regioselective 3-Trifluoromethylated Pyrrole Synthesis Using 2-Bromo-3,3,3-trifluoropropene (BTP).
-
Selective electrochemical trifluoromethylation of arylamide- or aryl-substituted pyrrole derivatives. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Synthetic Approaches to Trifluoromethoxy-Substituted Compounds. (Request PDF). ResearchGate. Available at: [Link]
-
Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Available at: [Link]
-
Trifluoromethoxy group electron-withdrawing or electron-donating? (2023). Reddit. Available at: [Link]
-
Synthesis of Pyrrole-Based Heterocycles Containing a Trifluoromethyl Group: Their Characterization, Biological Evaluation, and Docking Study. Semantic Scholar. Available at: [Link]
-
Equilibrium pKa Table (DMSO Solvent and Reference). Organic Chemistry Data. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. vaia.com [vaia.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. 1H-Pyrrole-3-methanol, 4-(trifluoromethyl)- CAS#: 1266112-12-2 [amp.chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Selective electrochemical trifluoromethylation of arylamide- or aryl-substituted pyrrole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Potential Inhibitory Activity of 1-[2-(trifluoromethoxy)phenyl]-1H-pyrrole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the potential biological activity of the novel compound 1-[2-(trifluoromethoxy)phenyl]-1H-pyrrole against known inhibitors. In the absence of direct experimental data for this specific molecule, this document synthesizes information on structurally related compounds to postulate potential mechanisms of action and offers a roadmap for its experimental validation.
Introduction: Unraveling the Potential of a Novel Pyrrole Derivative
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The subject of this guide, 1-[2-(trifluoromethoxy)phenyl]-1H-pyrrole, is a novel entity for which specific biological data is not yet publicly available. Its structure, featuring a pyrrole core N-substituted with a 2-(trifluoromethoxy)phenyl group, suggests several avenues for biological interaction. The trifluoromethoxy substituent is of particular interest as it can significantly modulate physicochemical properties such as lipophilicity and metabolic stability, potentially enhancing drug-like characteristics.
This guide will explore the potential inhibitory activities of 1-[2-(trifluoromethoxy)phenyl]-1H-pyrrole by drawing parallels with structurally analogous compounds. We will focus on its potential as an anticancer agent, a therapeutic area where many N-aryl pyrrole derivatives have shown promise. A hypothetical experimental workflow for screening and validation is presented, alongside a comparative analysis with established inhibitors in a plausible target space.
Postulated Mechanism of Action: Insights from Structurally Related Compounds
Derivatives of 1-arylpyrrole have demonstrated significant potential as anticancer agents by interfering with microtubule dynamics.[2] Microtubules, essential components of the cytoskeleton, are crucial for cell division, and their disruption leads to cell cycle arrest and apoptosis.[1] Compounds that inhibit tubulin polymerization are a well-established class of anticancer drugs.
A study on 3-aroyl-1-arylpyrrole derivatives revealed that the presence of a 1-phenyl ring is crucial for potent inhibition of tubulin polymerization.[2] These compounds were found to interact with the colchicine binding site on tubulin. While 1-[2-(trifluoromethoxy)phenyl]-1H-pyrrole lacks the 3-aroyl group of these specific analogs, the 1-aryl substituent is a shared key feature. It is therefore plausible that 1-[2-(trifluoromethoxy)phenyl]-1H-pyrrole could also function as a tubulin polymerization inhibitor. The trifluoromethoxy group at the ortho position of the phenyl ring may influence the conformation of the molecule and its binding affinity to the target protein.
The following diagram illustrates the proposed mechanism of action, where the compound interferes with the dynamic equilibrium of microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Postulated mechanism of 1-[2-(trifluoromethoxy)phenyl]-1H-pyrrole as a tubulin polymerization inhibitor.
Comparative Analysis with Known Inhibitors
To contextualize the potential efficacy of 1-[2-(trifluoromethoxy)phenyl]-1H-pyrrole, we compare its hypothetical activity with established tubulin polymerization inhibitors that bind to the colchicine site.
| Compound | Class | Target | IC50 (Tubulin Polymerization) | Reference |
| 1-[2-(trifluoromethoxy)phenyl]-1H-pyrrole | N-Aryl Pyrrole (Hypothetical) | Tubulin | To be determined | N/A |
| Colchicine | Alkaloid | Tubulin | ~ 2 µM | [2] |
| Combretastatin A-4 | Stilbene | Tubulin | ~ 1 µM | [2] |
| 3-aroyl-1-(3-aminophenyl)pyrrole (Compound 22) | 3-Aroyl-1-arylpyrrole | Tubulin | 2.5 µM | [2] |
| 3-aroyl-1-(p-tolyl)pyrrole (Compound 34) | 3-Aroyl-1-arylpyrrole | Tubulin | 0.90 µM | [2] |
This table highlights the potency of known tubulin inhibitors. For 1-[2-(trifluoromethoxy)phenyl]-1H-pyrrole to be considered a promising lead compound, its IC50 for tubulin polymerization should ideally be in the low micromolar or even nanomolar range.
Proposed Experimental Workflow for Target Validation and Comparative Analysis
The following experimental workflow is proposed to ascertain the biological activity of 1-[2-(trifluoromethoxy)phenyl]-1H-pyrrole and compare it with known inhibitors.
Caption: Experimental workflow for validating the inhibitory activity of 1-[2-(trifluoromethoxy)phenyl]-1H-pyrrole.
Detailed Experimental Protocols
A. In vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules.
-
Reagents and Materials:
-
Purified bovine brain tubulin (>99% pure)
-
GTP (Guanosine triphosphate) solution
-
Fluorescent reporter dye (e.g., DAPI)
-
Assay buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8)
-
Test compound (1-[2-(trifluoromethoxy)phenyl]-1H-pyrrole) and reference inhibitors (e.g., colchicine) dissolved in DMSO.
-
384-well microplate and a fluorescence plate reader with temperature control.
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, GTP, and the fluorescent reporter dye.
-
Add the test compound or reference inhibitor at various concentrations to the wells of the microplate. Include a DMSO control.
-
Chill the plate and the tubulin solution on ice.
-
Initiate the polymerization by adding the cold tubulin solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Monitor the increase in fluorescence over time (e.g., every minute for 60 minutes) as the reporter dye incorporates into the polymerizing microtubules.
-
Plot the rate of polymerization against the compound concentration to determine the IC50 value.
-
B. Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Culture and Treatment:
-
Culture a suitable cancer cell line (e.g., HeLa or MCF-7) to approximately 60-70% confluency.
-
Treat the cells with varying concentrations of 1-[2-(trifluoromethoxy)phenyl]-1H-pyrrole, a known inhibitor (e.g., nocodazole as a positive control for G2/M arrest), and a vehicle control (DMSO) for a duration corresponding to one to two cell cycles (e.g., 24-48 hours).
-
-
Cell Staining and Analysis:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software. An accumulation of cells in the G2/M phase would be consistent with the action of a tubulin polymerization inhibitor.
-
Conclusion and Future Directions
While direct experimental evidence for the biological activity of 1-[2-(trifluoromethoxy)phenyl]-1H-pyrrole is currently lacking, the structural analogy to known N-aryl pyrrole inhibitors suggests a plausible role as an anticancer agent targeting tubulin polymerization. The proposed experimental workflow provides a clear path to validate this hypothesis and quantitatively compare its potency against established drugs.
Future research should focus on the synthesis and biological evaluation of 1-[2-(trifluoromethoxy)phenyl]-1H-pyrrole and its derivatives. Structure-activity relationship (SAR) studies could further optimize the potency and pharmacokinetic properties of this novel chemical scaffold, potentially leading to the development of a new class of therapeutic agents. Furthermore, should the compound prove to be a potent tubulin inhibitor, in vivo studies in animal models of cancer would be the next logical step to assess its therapeutic potential.
References
- El-Gamal, M. I., & Oh, C. H. (2018). Bioactive pyrrole-based compounds with target selectivity. RSC Advances, 8(45), 25389-25409.
- Adel, S., El-Gamal, M. I., & Oh, C. H. (2018). Design, synthesis, and biological evaluation of novel pyrrolo[2,3-d]pyrimidine derivatives as potent VEGFR-2 inhibitors. Bioorganic & Medicinal Chemistry, 26(15), 4438-4449.
- Li, L., et al. (2015). New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry, 58(16), 6628-6638.
Sources
Safety Operating Guide
Proper Disposal Procedures: 1-[2-(trifluoromethoxy)phenyl]-1H-pyrrole
Part 1: Executive Summary & Core Directive
Immediate Classification: Halogenated Organic Waste (Toxic) . CAS No: 89108-30-5[1]
The presence of the trifluoromethoxy (-OCF₃) group dictates the disposal pathway. Unlike standard organic waste, this compound creates a specific risk profile involving the potential generation of hydrogen fluoride (HF) and carbonyl fluoride (COF₂) upon thermal decomposition.
Core Directive: Do NOT dispose of this compound in general organic solvent streams or general trash. It must be segregated into Halogenated Waste streams destined for high-temperature incineration with flue gas scrubbing.
Part 2: Technical Justification & Hazard Profile
To ensure safety compliance, researchers must understand the causality behind these protocols.
1. Chemical Hazard Analysis
-
Thermal Instability: The -OCF₃ group is generally stable at room temperature but decomposes at high incineration temperatures. If incinerated in standard facilities without scrubbers, it releases HF, which corrodes equipment and poses severe environmental toxicity.
-
Pyrrole Ring Reactivity: The pyrrole moiety is electron-rich and susceptible to oxidation. In the presence of strong oxidizers (e.g., nitric acid waste), it can undergo rapid, exothermic polymerization or decomposition, leading to container over-pressurization.
-
Toxicity: While specific LD50 data for this exact analog may be sparse, structurally related N-phenylpyrroles are classified as Class 6.1 Toxic Substances and Skin/Eye Irritants (Category 2).
2. Waste Classification Data
| Property | Specification | Operational Implication |
| Waste Stream | Halogenated Organic | CRITICAL: Segregate from non-halogenated solvents to prevent cross-contamination of bulk waste, which increases disposal costs and safety risks. |
| RCRA Status (US) | Non-listed (Characteristic) | Likely exhibits Toxicity characteristics. Treat as hazardous waste code D001 (if flammable solvent present) or D003 (Reactive - potential). |
| Physical State | Solid / Viscous Oil | Solids must be dissolved in a compatible halogenated solvent (e.g., DCM) or packed as solid waste. |
| Incompatibilities | Strong Oxidizers, Acids | NEVER add to waste containers containing Nitric Acid, Peroxides, or Piranha solution. |
Part 3: Operational Disposal Workflows
Workflow A: Solid Waste Disposal (Pure Compound)
Best for: Expired shelf stocks or solid spill cleanup residues.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.
-
Reasoning: HDPE is resistant to potential trace HF formation and physical shock. Avoid glass if possible to prevent breakage during transport.
-
-
Deactivation (Optional but Recommended): If the material is reactive, chemically deactivate only if a validated SOP exists. Otherwise, dispose of as "Pure Substance."
-
Labeling:
-
Primary Tag: HAZARDOUS WASTE
-
Chemical Name: 1-[2-(trifluoromethoxy)phenyl]-1H-pyrrole
-
Hazard Checkbox: Toxic , Irritant .
-
Constituents: "100% Fluorinated Phenylpyrrole".
-
-
Sealing: Screw cap tight and apply Parafilm to prevent loosening during transit.
Workflow B: Liquid Waste Disposal (Reaction Mixtures)
Best for: Mother liquors or HPLC effluent containing the compound.
-
Segregation: Pour into the Halogenated Solvent carboy.
-
Self-Validating Step: Check the carboy label. Does it say "Halogenated"? If it says "Non-Halogenated," STOP .
-
-
Solvent Compatibility: Ensure the carrier solvent is compatible. Dichloromethane (DCM) or Chloroform are standard compatible carriers.
-
Log: Record the volume and approximate concentration on the waste log sheet immediately.
Part 4: Visualization & Logic Flows
Figure 1: Waste Segregation Decision Tree
This logic gate ensures the compound never enters an incompatible stream.
Caption: Decision logic for segregating fluorinated pyrrole waste to ensure proper incineration protocols.
Figure 2: Emergency Spill Response Protocol
Immediate actions to take in the event of a benchtop spill.
Caption: Step-by-step response workflow for minor vs. major spills of toxic organic solids.
Part 5: Logistics & Transport
When preparing the waste for pickup by your external hazardous waste contractor (e.g., Veolia, Clean Harbors), use the following classification to prevent rejection.
-
Proper Shipping Name: Toxic solid, organic, n.o.s. (1-[2-(trifluoromethoxy)phenyl]-1H-pyrrole)
-
UN Number: UN 2811 (if solid) or UN 2810 (if liquid).
-
Hazard Class: 6.1
-
Packing Group: III (Standard for minor toxicity) or II (if high concentration/purity).
-
Label Codes: Toxic (Skull & Crossbones).
Self-Validating System (The "Check-Confirm-Pack" Protocol): Before sealing any waste container, perform this 3-point check:
-
pH Check: Is the waste neutral? (Prevents acid/base reaction in the drum).
-
Oxidizer Check: Is the waste free of Nitric Acid or Peroxides? (Prevents explosion).[2][3]
-
Halogen Check: Is the "Halogenated" box checked on the label? (Ensures proper incineration).
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11056768 (Related Phenylpyrroles). PubChem.[4][5][6] [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. EPA.gov. [Link]
-
United Nations Economic Commission for Europe (UNECE). UN Recommendations on the Transport of Dangerous Goods - Model Regulations. UNECE.org. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
